1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methoxyethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BZPME and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
BZPME acts as a selective antagonist of the dopamine D3 receptor by binding to the receptor and preventing the binding of dopamine. This results in a decrease in the activation of the receptor and a reduction in the downstream signaling pathways that are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
Studies have shown that BZPME can modulate the activity of the dopamine D3 receptor in a dose-dependent manner. At low concentrations, BZPME can enhance the activity of the receptor, while at high concentrations, it can inhibit the activity of the receptor. This suggests that BZPME can have both stimulatory and inhibitory effects on the dopamine D3 receptor, depending on the concentration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BZPME in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one of the limitations of using BZPME is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are many future directions for the study of BZPME. One area of interest is the development of new compounds that are based on the structure of BZPME and have improved solubility and selectivity for the dopamine D3 receptor. Another area of interest is the use of BZPME in animal models of drug addiction and schizophrenia to study the role of the dopamine D3 receptor in these conditions. Additionally, BZPME could be used in combination with other drugs to study their interactions with the dopamine D3 receptor and their potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BZPME involves the reaction of 1,3-benzoxazole-2-amine with 1-(2-bromoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine in the presence of a palladium catalyst. This reaction results in the formation of BZPME with a yield of around 70%.
Applications De Recherche Scientifique
BZPME has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that BZPME can act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes BZPME a valuable tool for studying the role of the dopamine D3 receptor in various physiological and pathological processes, such as drug addiction and schizophrenia.
Propriétés
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-19-10-14(18)17-8-6-11(7-9-17)15-16-12-4-2-3-5-13(12)20-15/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTODUUQAURCRDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methoxyethanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.